5-(4-Fluorobenzoyl)-2H-pyran-2-one
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Overview
Description
5-(4-Fluorobenzoyl)-2H-pyran-2-one is an organic compound that features a pyranone ring substituted with a 4-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)-2H-pyran-2-one typically involves the reaction of 4-fluorobenzoyl chloride with a suitable pyranone precursor. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with a pyranone derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzoyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
5-(4-Fluorobenzoyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzoyl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Flubendazole: A compound with a similar fluorobenzoyl group, used as an anthelmintic agent.
Ethyl (4-fluorobenzoyl)acetate: Another fluorobenzoyl derivative used in organic synthesis.
Uniqueness
5-(4-Fluorobenzoyl)-2H-pyran-2-one is unique due to its specific combination of a pyranone ring and a fluorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-(4-Fluorobenzoyl)-2H-pyran-2-one is a synthetic compound belonging to the pyranone class, characterized by its unique structure that includes a fluorobenzoyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are enhanced by the presence of fluorine. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C₁₁H₈F O₂
- Molecular Weight : Approximately 198.18 g/mol
The incorporation of fluorine into the structure increases lipophilicity, potentially enhancing biological activity compared to non-fluorinated analogs. The compound's solubility in organic solvents and its reactivity are influenced by the electron-withdrawing nature of the fluorine atom, which stabilizes certain reaction intermediates and enhances reaction rates.
Biological Activities
This compound exhibits a variety of biological activities, including:
- Antibacterial Activity : Similar compounds within the pyranone class have demonstrated significant antibacterial properties. For instance, derivatives of 4H-pyran have shown effectiveness against various Gram-positive bacteria, with some exhibiting lower IC50 values than traditional antibiotics like ampicillin .
- Antioxidant Activity : The antioxidant potential of pyranone derivatives has been evaluated through DPPH scavenging assays, indicating that certain derivatives can effectively reduce oxidative stress in biological systems .
- Cytotoxicity : Studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as HCT-116 (colorectal cancer cells). The cytotoxic effects are often linked to mechanisms involving apoptosis and inhibition of key cellular pathways such as CDK2 kinase activity .
Antibacterial Evaluation
A study evaluated several pyran derivatives for their antibacterial properties against Gram-positive bacteria. Compounds 4g and 4j exhibited potent inhibition with IC50 values lower than ampicillin, demonstrating the potential of pyranones in treating bacterial infections .
Antioxidant Activity Assessment
In antioxidant assays, this compound was compared with known antioxidants like BHT. Results indicated that certain pyran derivatives possessed comparable reducing power, with effective concentrations (EC50) ranging from 0.072 to 0.089 mM for the most active compounds .
Research on cytotoxicity revealed that specific pyran derivatives induced apoptosis in HCT-116 cells via caspase activation. Molecular docking studies suggested these compounds interact with CDK2, inhibiting its activity and downregulating gene expression related to cell proliferation . This mechanism highlights the potential application of these compounds in cancer therapy.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Pyranone | Contains a methoxy group enhancing solubility |
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one | Tetrahydropyranone | Derived from CO₂, used in polymer synthesis |
6-Hydroxy-4-methylpyran-2-one | Hydroxypyranone | Exhibits different biological activities |
These comparisons illustrate how variations in substituents affect biological properties and reactivity within the pyranone class.
Properties
CAS No. |
920017-68-1 |
---|---|
Molecular Formula |
C12H7FO3 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)pyran-2-one |
InChI |
InChI=1S/C12H7FO3/c13-10-4-1-8(2-5-10)12(15)9-3-6-11(14)16-7-9/h1-7H |
InChI Key |
RJBSJTOMRLLHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC(=O)C=C2)F |
Origin of Product |
United States |
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